2-Amino-6-[(4-methoxyphenyl)carbonyl]-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
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Overview
Description
2-Amino-6-[(4-methoxyphenyl)carbonyl]-4-oxo-3-azabicyclo[310]hex-2-ene-1,5-dicarbonitrile is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-[(4-methoxyphenyl)carbonyl]-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile typically involves the reaction of 2-amino-6-aryl-4-(dicyanomethylene)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitriles with primary and secondary amines . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-[(4-methoxyphenyl)carbonyl]-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile undergoes various chemical reactions, including:
Transamination: Reaction with primary and secondary amines to form 2-(alkylamino)-6-aryl-4-(dicyanomethylene)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitriles.
Cyclopropane Ring Opening: Involves nucleophilic attack leading to cascade heterocyclization processes.
Common Reagents and Conditions
Common reagents used in these reactions include primary and secondary amines, as well as specific catalysts to facilitate the reactions. The conditions often involve controlled temperatures and the presence of solvents to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached, depending on the reagents used.
Scientific Research Applications
2-Amino-6-[(4-methoxyphenyl)carbonyl]-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.
Material Science: Applications in creating new materials with specific properties, such as enhanced stability or reactivity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action for 2-Amino-6-[(4-methoxyphenyl)carbonyl]-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile involves its interaction with various molecular targets and pathways. The compound’s unique bicyclic structure allows it to participate in specific binding interactions with enzymes and receptors, potentially leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(4-chloro-3-fluorophenyl)-4,4-bis(ethylsulfanyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
- 2-Amino-6-(2-chloro-6-fluorophenyl)-4,4-bis(ethylsulfanyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
Uniqueness
What sets 2-Amino-6-[(4-methoxyphenyl)carbonyl]-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile apart from similar compounds is its specific functional groups and the potential for unique reactivity and applications in various fields of research.
Properties
Molecular Formula |
C15H10N4O3 |
---|---|
Molecular Weight |
294.26 g/mol |
IUPAC Name |
2-amino-6-(4-methoxybenzoyl)-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile |
InChI |
InChI=1S/C15H10N4O3/c1-22-9-4-2-8(3-5-9)10(20)11-14(6-16)12(18)19-13(21)15(11,14)7-17/h2-5,11H,1H3,(H2,18,19,21) |
InChI Key |
CGRVGLMTBACJTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2C3(C2(C(=O)N=C3N)C#N)C#N |
Origin of Product |
United States |
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